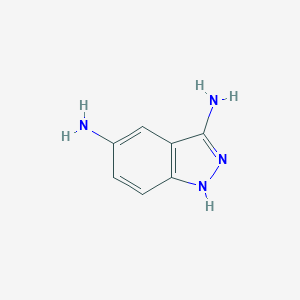

1H-Indazole-3,5-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-indazole-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,8H2,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHFKCBWRZWDFKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589901 | |

| Record name | 1H-Indazole-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19335-14-9 | |

| Record name | 1H-Indazole-3,5-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19335-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indazole-3,5-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic properties of 1H-Indazole-3,5-diamine

An In-Depth Technical Guide to the Predicted Spectroscopic Properties of 1H-Indazole-3,5-diamine

Executive Summary

This technical guide provides a comprehensive analysis of the predicted spectroscopic properties of this compound, a molecule of significant interest in medicinal chemistry and drug development.[1][2][3] While direct experimental spectra for this specific compound are not widely published, this document leverages established principles of spectroscopy and extensive data from analogous indazole derivatives to construct a reliable predictive model for its characterization.[4][5][6][7] We present detailed, field-proven protocols for acquiring high-fidelity data using Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). The causality behind predicted spectral features—including chemical shifts, coupling constants, vibrational frequencies, electronic transitions, and fragmentation patterns—is explained through the lens of molecular structure and substituent effects. This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for the identification, characterization, and quality control of this compound and related heterocyclic compounds.

Introduction: The Significance of the 1H-Indazole Scaffold

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is a privileged scaffold in modern medicinal chemistry.[1][3] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, present in numerous FDA-approved drugs for oncology (e.g., Pazopanib, Niraparib), antiemesis (e.g., Granisetron), and inflammation (e.g., Benzydamine).[1][3] The 1H-indazole tautomer is generally the most thermodynamically stable form.[1][8]

This compound, the subject of this guide, features two key amino groups at the C3 and C5 positions. These groups are potent electron-donating auxochromes and are expected to significantly modulate the molecule's electronic distribution, reactivity, and spectroscopic behavior compared to the parent indazole ring. The 3-amino group, in particular, is a known hinge-binding fragment in kinase inhibitors, making this molecule a valuable building block for targeted therapeutics.[2] A thorough understanding of its spectroscopic signature is therefore paramount for synthesis confirmation, purity assessment, and further development.

This guide establishes a foundational dataset of predicted spectroscopic values and provides the methodologies required to validate them experimentally.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive information on the position of the amino substituents and the integrity of the bicyclic core.

Predicted ¹H NMR Spectrum

The presence of two electron-donating amine groups (-NH₂) at positions 3 and 5 will cause a significant upfield (lower ppm) shift for the aromatic protons relative to unsubstituted 1H-indazole, due to increased electron density on the ring. The spectrum is predicted in DMSO-d₆ to allow for the observation of exchangeable N-H protons.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale / Notes |

|---|---|---|---|---|

| N1-H | ~11.5 - 12.5 | Broad Singlet | - | Typical for indazole N-H proton; position is concentration-dependent. |

| C7-H | ~7.2 - 7.4 | Doublet | J ≈ 8.5 | Downfield-most aromatic proton, ortho to the electron-withdrawing pyrazole nitrogen. |

| C4-H | ~6.8 - 7.0 | Doublet | J ≈ 2.0 | Shielded by the C5-NH₂ group; ortho coupling to C6-H is negligible. |

| C6-H | ~6.4 - 6.6 | Doublet of Doublets | J ≈ 8.5, 2.0 | Shielded by C5-NH₂; shows ortho coupling to C7-H and meta coupling to C4-H. |

| C5-NH₂ | ~5.0 - 5.5 | Broad Singlet | - | Exchangeable protons; chemical shift can vary. |

| C3-NH₂ | ~4.5 - 5.0 | Broad Singlet | - | Exchangeable protons; chemical shift can vary. |

Predicted ¹³C NMR Spectrum

The carbon signals will also be heavily influenced by the substituents. The carbons directly attached to the nitrogen atoms (C3, C5, C3a, C7a) will show the most significant shifts compared to the parent indazole.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale / Notes |

|---|---|---|

| C3 | ~150 - 155 | Directly attached to two N atoms; significantly deshielded. |

| C5 | ~145 - 150 | Attached to NH₂, experiences strong electron donation; deshielded. |

| C7a | ~138 - 142 | Bridgehead carbon adjacent to N1. |

| C3a | ~122 - 126 | Bridgehead carbon. |

| C7 | ~118 - 122 | Carbon ortho to C7a. |

| C6 | ~105 - 110 | Shielded by the C5-NH₂ group. |

| C4 | ~95 - 100 | Strongly shielded by the C5-NH₂ group. |

Experimental Protocol: NMR Spectroscopy

This protocol ensures the acquisition of high-quality ¹H and ¹³C NMR spectra. A self-validating system is established through the use of a deuterated solvent with a known residual peak for calibration.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is chosen for its ability to dissolve the polar analyte and to slow the exchange of N-H protons, allowing for their observation.[9]

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

-

Instrument Calibration:

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a reference. Aim for a narrow, symmetrical peak shape for the solvent's residual proton signal.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum using a 30° or 45° pulse angle.

-

Set the spectral width to cover a range of -2 to 14 ppm.

-

Use a relaxation delay of 2-5 seconds to ensure full relaxation of all protons.

-

Acquire 16 to 64 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 160 ppm.

-

Use a relaxation delay of 2 seconds. A longer delay may be needed for quaternary carbons if quantitative analysis is required.

-

Acquire 1024 to 4096 scans, as the ¹³C isotope has a low natural abundance.[9][10]

-

-

Data Processing and Validation:

-

Apply Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase-correct the resulting spectra.

-

Calibrate the ¹H spectrum by setting the residual DMSO peak to δ 2.50 ppm.

-

Calibrate the ¹³C spectrum by setting the central DMSO-d₆ peak to δ 39.52 ppm.

-

Integrate the peaks in the ¹H spectrum. The relative integrals should correspond to the number of protons giving rise to each signal.

-

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a distinct fingerprint based on its functional groups. For this compound, the key signatures will be the N-H and C-N stretching and bending vibrations.

Predicted IR Absorption Bands

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3450 - 3300 | Strong, Doublet | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |

| 3200 - 3000 | Medium, Broad | N-H Stretch | Indazole Ring (N1-H) |

| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic Ring |

| 1650 - 1600 | Strong | N-H Scissoring/Bending | Primary Amine (-NH₂) |

| 1620 - 1580 | Medium-Strong | C=C & C=N Stretch | Aromatic/Indazole Ring |

| 1350 - 1250 | Strong | C-N Stretch | Aromatic Amine |

| 900 - 670 | Strong | C-H Out-of-Plane Bending | Aromatic Ring |

Rationale for Predictions

The most prominent features will be from the N-H bonds. The two primary amine groups will each exhibit a characteristic pair of sharp peaks corresponding to asymmetric and symmetric stretching.[11] The indazole N1-H stretch will appear as a broader band at a slightly lower wavenumber due to hydrogen bonding in the solid state.[8] The aromatic region will be rich with C=C and C=N stretching vibrations, and the fingerprint region will contain complex patterns from C-N stretching and C-H bending.[12]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR is a modern, rapid technique for acquiring IR spectra of solid samples with minimal preparation.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal. This spectrum will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount (1-5 mg) of the solid this compound powder directly onto the ATR crystal.

-

Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Scan the sample over the mid-IR range (4000 to 400 cm⁻¹).

-

Co-add 16 to 32 scans to achieve an excellent signal-to-noise ratio.

-

-

Data Processing and Validation:

-

The software will automatically perform the background subtraction and generate the transmittance or absorbance spectrum.

-

Validate the spectrum by checking for the expected functional group frequencies as outlined in Table 3. Ensure the absence of significant water (broad band ~3400 cm⁻¹) or carbon dioxide (~2349 cm⁻¹) peaks, which would indicate a poor background correction.

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated system.

Predicted UV-Vis Absorption Maxima (λₘₐₓ)

The indazole ring itself is a chromophore. The addition of two powerful auxochromic -NH₂ groups will cause a significant bathochromic (red) shift in the absorption maxima compared to unsubstituted 1H-indazole, moving the absorption to longer wavelengths.[13][14]

Table 4: Predicted UV-Vis Absorption Data for this compound in Ethanol

| Predicted λₘₐₓ (nm) | Transition Type | Rationale |

|---|---|---|

| ~240 - 260 | π → π* | High-energy transition within the benzenoid system. |

| ~310 - 330 | π → π* / n → π* | Lower-energy transition of the extended conjugated system, shifted by the auxochromic amino groups. |

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Selection and Blank:

-

Choose a UV-transparent solvent in which the analyte is soluble, such as ethanol or methanol.

-

Fill a quartz cuvette with the pure solvent and use it to record a baseline (blank) correction across the desired wavelength range (e.g., 200-500 nm).

-

-

Sample Preparation:

-

Prepare a dilute stock solution of this compound of known concentration (e.g., 1 mg/mL) in the chosen solvent.

-

From the stock solution, prepare a working solution with a concentration that results in a maximum absorbance between 0.5 and 1.5 AU (Absorbance Units). This typically requires a concentration in the micromolar range (10⁻⁵ to 10⁻⁶ M).

-

-

Data Acquisition:

-

Rinse and fill a quartz cuvette with the working solution.

-

Place the cuvette in the spectrophotometer and record the absorption spectrum from 200 to 500 nm.

-

-

Data Analysis and Validation:

-

Identify the wavelengths of maximum absorbance (λₘₐₓ).

-

If the concentration and path length (typically 1 cm) are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), which serves as a validation of the measurement's consistency.

-

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation, valuable structural information.

Predicted Molecular Ion and Fragmentation

The molecular formula of this compound is C₇H₈N₄.

-

Monoisotopic Mass: 148.0749 g/mol

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z (Predicted) | Ion | Rationale / Notes |

|---|---|---|

| 149.0827 | [M+H]⁺ | Protonated molecular ion, expected in ESI positive mode. |

| 148.0749 | [M]⁺˙ | Molecular ion, expected in EI mode. |

| 121 | [M - HCN]⁺˙ | Loss of hydrogen cyanide from the pyrazole ring, a common fragmentation for indazoles. |

| 94 | [M - 2HCN]⁺˙ | Subsequent loss of a second HCN molecule. |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules, making it ideal for this compound.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode.

-

-

Instrument Setup and Calibration:

-

Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass measurement.[15]

-

Calibrate the instrument using a known calibration standard immediately before the analysis to ensure high mass accuracy (< 5 ppm).

-

Set the instrument to positive ion ESI mode.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the full scan mass spectrum over a relevant range (e.g., m/z 50-300).

-

If desired, perform tandem MS (MS/MS) by isolating the [M+H]⁺ ion (m/z 149.0827) and fragmenting it to observe the characteristic daughter ions.

-

-

Data Analysis and Validation:

-

Determine the accurate mass of the most intense peak corresponding to the [M+H]⁺ ion.

-

Use the instrument's software to calculate the elemental formula from the accurate mass. This should match the expected formula of C₇H₉N₄⁺ (for the protonated species), confirming the compound's identity with high confidence.

-

Integrated Spectroscopic Analysis Workflow

Effective molecular characterization relies on the synthesis of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation.

Caption: Integrated workflow for the spectroscopic characterization of a molecule.

Conclusion

This guide establishes a robust, predictive framework for the spectroscopic characterization of this compound. By leveraging data from related structures and fundamental principles, we have detailed the expected outcomes from NMR, IR, UV-Vis, and Mass Spectrometry. The provided protocols are designed to be both comprehensive and self-validating, ensuring that researchers can confidently acquire and interpret high-quality data. This document serves as a critical resource for any scientist involved in the synthesis, purification, or application of this important medicinal chemistry scaffold, enabling its unambiguous identification and paving the way for its use in drug discovery and development.

References

- Wiley-VCH. (2007). Supporting Information for a relevant synthesis paper.

- OUCI. (n.d.). Computational study on the Structural and Spectroscopic Properties... of 2-[1-(2, 4-dichlorobenzyl)-1H-indazol-3-yl] Propan-2-ol.

- ResearchGate. (n.d.). Computational study on the Structural and Spectroscopic Properties... of an Anticonvulsant Drug. Provides insight into the relationship between structure, electronic properties, and spectroscopic output in indazoles.

- The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Contains characterization data (¹H NMR, ¹³C NMR, IR, HRMS) for a variety of substituted 1H-indazoles.

- PMC - NIH. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.

- ChemicalBook. (n.d.). Indazole(271-44-3) 1H NMR spectrum.

- PMC - NIH. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives.

- ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives. Provides experimental ¹H, ¹³C, and ¹⁵N NMR data for various substituted indazoles in DMSO-d₆.

- MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.

- ResearchGate. (n.d.). UV–vis absorption spectra of 1H‐indazole. Shows the UV-vis absorption spectrum of the parent 1H-indazole, providing a baseline for predicting substituent effects.

- BenchChem. (2025). 1H and 13C NMR of 3-Iodo-6-methyl-5-nitro-1H-indazole.

- ChemicalBook. (n.d.). 3-chloro-1h-indazol-5-amine(41330-49-8) 1 h nmr. Provides a reference point for a closely related structure, 3-chloro-1H-indazol-5-amine.

- PMC - PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.

- MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Discusses the role of the 1H-indazole-3-amine structure as a hinge-binding fragment.

- NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. A review covering the synthesis and importance of the indazole scaffold in pharmaceuticals.

- ResearchGate. (n.d.). UV-vis and fluorescence spectrum of diamine (4) and PEII 1-PEII 5.

- Fritz Haber Institute. (n.d.). An infrared spectroscopic study of protonated and cationic indazole. Discusses the vibrational spectra of indazole and its charged species, including N-H stretching.

- BenchChem. (2025). Application Note and Protocol: Spectroscopic Characterization of 3-amino-1-methyl-1H-indazol-6-ol. Provides a template for experimental protocols for NMR and MS analysis of a substituted amino-indazole.

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole.

- PubMed. (n.d.). In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid... via... high-resolution mass spectrometry.

- Semantic Scholar. (2006). An infrared spectroscopic study of protonated and cationic indazole.

- ResearchGate. (n.d.). IR spectra of diamine. Shows a representative IR spectrum for an aromatic diamine, highlighting the characteristic N-H stretching bands.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. rsc.org [rsc.org]

- 6. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. fhi.mpg.de [fhi.mpg.de]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] An infrared spectroscopic study of protonated and cationic indazole | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 1H-Indazole-3,5-diamine Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among its many derivatives, those bearing amine functionalities, particularly the 1H-indazole-3,5-diamine core, have emerged as a class of significant interest. These compounds exhibit a diverse range of biological activities, with profound implications for the development of novel therapeutics. This technical guide provides a comprehensive overview of the biological activities of this compound and related 3-amino/3,5-disubstituted indazole derivatives, their mechanisms of action, and the experimental methodologies used for their evaluation.

The this compound Scaffold: A Versatile Pharmacophore

The 1H-indazole ring system, a fusion of benzene and pyrazole rings, offers a unique three-dimensional structure with a hydrogen bond donor and acceptor capabilities, making it an ideal scaffold for interacting with various biological targets. The strategic placement of amino groups at the C3 and C5 positions further enhances its potential for forming key interactions within the binding sites of enzymes and receptors. The 3-amino group, in particular, has been identified as an effective hinge-binding fragment in many kinase inhibitors[1]. The introduction of a second amino group at the 5-position, or other substituents, allows for the fine-tuning of the molecule's physicochemical properties and biological activity, enabling the exploration of structure-activity relationships (SAR)[1][2].

Anticancer Activity: A Dominant Therapeutic Application

The most extensively studied biological activity of this compound and its analogs is their potent anticancer effect. These compounds have demonstrated significant inhibitory activity against a wide range of human cancer cell lines.

Mechanism of Action: Targeting Key Oncogenic Pathways

The anticancer effects of these indazole derivatives are often attributed to their ability to modulate critical signaling pathways involved in cell proliferation, survival, and apoptosis. Two of the most prominent pathways targeted are the p53/MDM2 and the PI3K/AKT/mTOR pathways.

2.1.1. Modulation of the p53/MDM2 Pathway

The tumor suppressor protein p53 plays a crucial role in preventing cancer development by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. Murine double minute 2 (MDM2) is a key negative regulator of p53, promoting its degradation. The disruption of the p53-MDM2 interaction is a promising strategy for cancer therapy.

Certain 3,5-disubstituted 1H-indazole-3-amine derivatives have been shown to affect the p53/MDM2 pathway. For instance, compound 6o was found to induce apoptosis and affect the cell cycle, with evidence suggesting its mechanism involves the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway in a concentration-dependent manner[1][2][3][4][5][6].

Signaling Pathway Diagram: p53/MDM2 Pathway Modulation

Caption: Modulation of the p53/MDM2 pathway by this compound derivatives.

2.1.2. Inhibition of the PI3K/AKT/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers, making it a prime target for drug development.

Several 3-amino-1H-indazole derivatives have been identified as potent inhibitors of the PI3K/AKT/mTOR pathway[7][8][9]. For example, the derivative W24 exhibited broad-spectrum antiproliferative activity against various cancer cells, with IC50 values in the low micromolar range. Mechanistic studies revealed that W24 induced G2/M cell cycle arrest and apoptosis, effects that are consistent with the inhibition of this pathway[7][8].

Signaling Pathway Diagram: PI3K/AKT/mTOR Pathway Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by this compound derivatives.

Quantitative Anticancer Activity

The anticancer potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which are determined using cell viability assays such as the MTT assay.

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | [1][2][3][4][6] |

| Compound 6o | HEK-293 (Normal Cell) | 33.2 | [1][2][3][4][6] |

| Compound 5k | HepG2 (Hepatoma) | 3.32 | [1][2] |

| Compound W24 | HT-29, MCF-7, A-549, HepG2, HGC-27 | 0.43 - 3.88 | [7][8] |

| 1H-indazol-3-amine derivative 89 | K562 | 6.50 | [4] |

Broader Biological Activities

While the anticancer properties of this compound derivatives are prominent, the versatile nature of this scaffold lends itself to a range of other biological activities.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Indazole derivatives have shown promise as anti-inflammatory agents. For instance, certain 1,5-disubstituted indazol-3-ols have demonstrated potent inhibition of 5-lipoxygenase, an enzyme involved in the inflammatory cascade, with IC50 values in the nanomolar range[10][11]. Studies on 5-aminoindazole have also revealed its ability to inhibit cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines, with an IC50 value of 12.32 µM for COX-2 inhibition[11].

Antibacterial and Antiviral Activities

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. While data specifically on this compound derivatives is limited, the broader class of indazole derivatives has shown activity against various bacterial and viral pathogens. For example, certain pyrazole and indazole derivatives have exhibited antibacterial activity against Gram-positive bacteria, with MIC values ranging from 64 to 128 µg/mL[12]. In the antiviral realm, 1-aminobenzyl-1H-indazole-3-carboxamide analogues have been developed as potent agents against the Hepatitis C virus, with EC50 values in the low nanomolar range[1].

Experimental Protocols for Biological Evaluation

The assessment of the biological activity of this compound derivatives relies on a suite of well-established in vitro assays. The following are detailed protocols for two of the most fundamental experiments.

Anti-Proliferative Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for the MTT Cell Proliferation Assay

Caption: A generalized workflow for the MTT cell proliferation assay.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., K562, HepG2) in complete cell culture medium (e.g., DMEM with 10% FBS).

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound derivatives in culture medium. The final concentrations should typically range from micromolar to nanomolar.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions.

-

Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Solubilization:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the results as a dose-response curve to determine the IC50 value for each derivative.

-

Western Blot Analysis for Target Engagement

Western blotting is a technique used to detect specific proteins in a sample, providing evidence of target engagement and pathway modulation. It is particularly useful for analyzing the expression and phosphorylation status of proteins in signaling pathways.

Step-by-Step Methodology:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with varying concentrations of the indazole derivatives for a specified time (e.g., 2-24 hours).

-

Wash the cells with cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Collect the cell lysate by scraping and centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay, such as the BCA assay, to ensure equal loading.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein amounts for each sample, mix with Laemmli loading buffer, and denature by heating.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p53, anti-MDM2, anti-phospho-AKT).

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane thoroughly.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities to determine the relative protein expression levels.

-

Future Perspectives

The this compound scaffold and its derivatives represent a promising area for drug discovery. While significant progress has been made in elucidating their anticancer activities, further research is warranted to explore their full therapeutic potential. Future efforts should focus on:

-

Broadening the Scope of Biological Screening: Systematically evaluating these compounds against a wider range of therapeutic targets, including those for inflammatory, infectious, and neurodegenerative diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a larger library of derivatives to establish more comprehensive SARs, which will guide the design of more potent and selective compounds.

-

In Vivo Efficacy and Safety Profiling: Advancing the most promising lead compounds into preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

-

Elucidation of Novel Mechanisms of Action: Employing advanced molecular and cellular biology techniques to uncover novel mechanisms of action and identify new therapeutic targets for this class of compounds.

References

-

Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

-

Lv, P., Wang, Y., Li, X., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4983. [Link]

-

Wang, S., Shi, J., Wang, X. R., Mu, H. X., Wang, X. T., Xu, K., ... & Chen, S. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. Bioorganic chemistry, 133, 106412. [Link]

-

Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International journal of molecular sciences, 24(10), 8686. [Link]

-

Gauthier, J. Y., Leblanc, Y., Black, W. C., Chan, C. C., Chauret, N., Cromlish, W., ... & Riendeau, D. (1996). 1, 5-Disubstituted indazol-3-ols with anti-inflammatory activity. Bioorganic & medicinal chemistry letters, 6(1), 87-92. [Link]

-

Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

-

Thirumal, M., & Thangamani, A. (2014). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of clinical and diagnostic research: JCDR, 8(12), HC01. [Link]

-

Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

-

Wang, S., Shi, J., Wang, X. R., Mu, H. X., Wang, X. T., Xu, K., ... & Chen, S. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. Bioorganic chemistry, 133, 106412. [Link]

-

Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

-

Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International journal of molecular sciences, 24(10), 8686. [Link]

-

Thirumal, M., & Thangamani, A. (2014). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of clinical and diagnostic research: JCDR, 8(12), HC01. [Link]

-

Puri, S., Sawant, S., & Juvale, K. (2023). A comprehensive review on the indazole based derivatives as targeted anticancer agents. Journal of Molecular Structure, 1282, 135327. [Link]

-

Wang, S., Shi, J., Wang, X. R., Mu, H. X., Wang, X. T., Xu, K., ... & Chen, S. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. Bioorganic chemistry, 133, 106412. [Link]

-

Ali, A., & Ali, S. (2015). Anti-inflammatory activity of indazole-containing drugs. Journal of the Chemical Society of Pakistan, 37(5), 1013-1020. [Link]

-

Gujjarappa, R., Garg, A., Roy, A., & Malakar, C. C. (2021). Anticancer activity of indazole compounds. Results in Chemistry, 3, 100147. [Link]

-

Bamoro, C., Ouattara, M., Coulibaly, K., & Ouattara, Z. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4, 5-Diphenyl-1 H-Imidazoles Derivatives. Open Journal of Medicinal Chemistry, 11(2), 29-41. [Link]

-

Deshmukh, R. G., Jirole, D. J., & Waghmare, S. S. (2011). Synthesis and antimicrobial activity of some new 3, 5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 3(4), 856-861. [Link]

-

de Souza, T. B., Gindri, A. L., Rodrigues, O. E., & Frizon, T. E. (2021). Antibacterial and antibiofilm activity of 1-thiocarbamoyl-3, 5-diaryl-4, 5-dihydro-1H pyrazoles and thiazoles in multidrug-resistant pathogens. PloS one, 16(8), e0255927. [Link]

Sources

- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [ouci.dntb.gov.ua]

- 6. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. | Semantic Scholar [semanticscholar.org]

- 10. 1,5-Disubstituted indazol-3-ols with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antibacterial and antibiofilm activity of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles in multidrug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery of 1H-Indazole-3,5-diamine Analogs as Cyclin-Dependent Kinase Inhibitors

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the discovery of 1H-indazole-3,5-diamine analogs. It details the strategic rationale, synthetic methodologies, biological evaluation, and analytical characterization of this promising class of compounds, with a particular focus on their development as inhibitors of cyclin-dependent kinases (CDKs), crucial regulators of the cell cycle often dysregulated in cancer.

The Strategic Imperative for this compound Analogs in Oncology

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, featured in a number of FDA-approved drugs.[1][2] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, provides a versatile framework for developing potent and selective therapeutic agents.[3] The 1H-indazole-3-amine substructure, in particular, has been identified as an effective hinge-binding fragment for protein kinases, a critical class of enzymes in oncology.[4]

Our focus on the this compound core is predicated on the hypothesis that the additional amino group at the 5-position can be leveraged to establish further interactions within the target protein's active site, potentially enhancing potency and modulating selectivity. This diamine scaffold serves as a versatile platform for generating a diverse library of analogs through functionalization of the amino groups, allowing for a thorough exploration of the structure-activity relationship (SAR).

The primary therapeutic target for this class of compounds is the cyclin-dependent kinase (CDK) family. CDKs are serine/threonine kinases that, in complex with their cyclin regulatory partners, govern the progression of the cell cycle.[5][6] Dysregulation of CDK activity is a hallmark of many cancers, leading to uncontrolled cell proliferation.[1][7] Specifically, CDK2, which plays a pivotal role in the G1/S phase transition, is frequently overexpressed in various tumors and represents a key therapeutic target.[1][8] The development of selective CDK2 inhibitors holds the promise of targeted cancer therapy with potentially reduced toxicity compared to traditional chemotherapy.[1]

Synthetic Strategies for this compound Analogs

The synthesis of the this compound core is a critical first step in the discovery pipeline. A robust and scalable synthetic route is paramount. The most common approach involves a multi-step sequence starting from readily available precursors.

Synthesis of the this compound Core

A widely employed strategy for the synthesis of the this compound scaffold begins with the preparation of a nitro-substituted indazole intermediate, which is subsequently reduced to the desired diamine.

Step 1: Synthesis of 5-Nitro-1H-indazol-3-amine

One common method for the synthesis of 5-nitro-1H-indazol-3-amine involves the cyclization of an appropriately substituted benzonitrile derivative. For instance, the reaction of 2-fluoro-5-nitrobenzonitrile with hydrazine hydrate provides a direct route to the indazole core.

Experimental Protocol: Synthesis of 5-Nitro-1H-indazol-3-amine

-

To a solution of 2-fluoro-5-nitrobenzonitrile (1 equivalent) in a suitable solvent such as n-butanol, add hydrazine hydrate (excess, e.g., 5-10 equivalents).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates out of the solution upon cooling. Collect the solid by filtration.

-

Wash the collected solid with a cold solvent (e.g., ethanol or diethyl ether) to remove impurities.

-

Dry the product under vacuum to obtain 5-nitro-1H-indazol-3-amine.

Step 2: Reduction of 5-Nitro-1H-indazol-3-amine to this compound

The reduction of the nitro group to an amine is a crucial step. Several methods can be employed, with catalytic hydrogenation and reduction using metal salts being the most common.

-

Catalytic Hydrogenation: This is often the cleanest method, utilizing a catalyst such as palladium on carbon (Pd/C) in the presence of a hydrogen source (e.g., hydrogen gas or a transfer hydrogenation reagent like formic acid).[9][10]

-

Reduction with Tin(II) Chloride (SnCl₂): This is a classic and effective method for the reduction of aromatic nitro groups.[3][7][8]

Experimental Protocol: Reduction of 5-Nitro-1H-indazol-3-amine using SnCl₂

-

Suspend 5-nitro-1H-indazol-3-amine (1 equivalent) in a solvent such as ethanol or ethyl acetate.

-

Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 4-5 equivalents).

-

Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another suitable base. Caution: The neutralization reaction can be exothermic.

-

The product and tin salts will precipitate. Extract the aqueous mixture with an organic solvent like ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Derivatization of the this compound Core

With the core scaffold in hand, a library of analogs can be generated by derivatizing the 3- and 5-amino groups. This allows for a systematic exploration of the chemical space around the core to optimize for potency, selectivity, and pharmacokinetic properties. Common derivatization strategies include:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Alkylation/Arylation: Reductive amination with aldehydes or ketones, or palladium-catalyzed cross-coupling reactions with aryl halides.

These reactions are typically straightforward and can be performed in parallel to rapidly generate a diverse set of compounds for biological screening.

Biological Evaluation of this compound Analogs

The biological evaluation of the synthesized analogs is a critical phase in the drug discovery process. A tiered screening approach is typically employed, starting with in vitro biochemical assays to assess direct target engagement, followed by cell-based assays to evaluate cellular activity.

Primary Screening: In Vitro Kinase Inhibition Assays

The primary screen aims to identify compounds that directly inhibit the enzymatic activity of the target kinase, such as CDK2. Various assay formats are available, with luminescence-based and radiometric assays being common choices.

Experimental Protocol: In Vitro CDK2/Cyclin E Kinase Assay (Luminescence-based)

This protocol is adapted from commercially available kinase assay kits.[11][12]

-

Reagents and Materials:

-

Recombinant human CDK2/Cyclin E1 enzyme complex.

-

Kinase substrate (e.g., a peptide derived from a known CDK2 substrate like Histone H1 or Rb protein).[13][14]

-

ATP.

-

Kinase assay buffer (typically containing Tris-HCl, MgCl₂, DTT, and BSA).

-

ADP-Glo™ Kinase Assay reagents (or similar luminescence-based detection system).

-

Test compounds (dissolved in DMSO).

-

Staurosporine or another known CDK inhibitor as a positive control.

-

96- or 384-well white assay plates.

-

-

Assay Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In the assay plate, add the kinase, substrate, and test compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol. This typically involves a two-step process: first depleting the remaining ATP, then converting the ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the dose-response data to a suitable equation.

-

Secondary Screening: Cell-Based Assays

Compounds that show significant activity in the primary biochemical assay are then evaluated in cell-based assays to assess their effects on cell proliferation and to confirm their mechanism of action in a more physiologically relevant context.

Cell Proliferation/Viability Assays (e.g., MTT or SRB Assay)

These assays measure the ability of a compound to inhibit the growth of cancer cell lines that are known to be dependent on the target kinase. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[2][5][15][16]

Experimental Protocol: MTT Cell Proliferation Assay

-

Cell Seeding: Seed cancer cells (e.g., a cell line with high CDK2 expression) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known cytotoxic agent).

-

Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the GI₅₀ (the concentration that causes 50% growth inhibition) for each compound.

Structure-Activity Relationship (SAR) and Lead Optimization

The data from the primary and secondary screens are used to establish a structure-activity relationship (SAR). This involves analyzing how changes in the chemical structure of the analogs affect their biological activity.

| Compound ID | R1 Substitution | R2 Substitution | CDK2 IC₅₀ (nM) | Cell Line GI₅₀ (µM) |

| Core | -H | -H | >10,000 | >100 |

| Analog 1 | -COCH₃ | -H | 5,200 | 75.3 |

| Analog 2 | -H | -SO₂Ph | 1,500 | 22.1 |

| Analog 3 | -c-Hexyl | -H | 850 | 10.8 |

| Lead 1 | -c-Hexyl | -SO₂Ph | 50 | 1.2 |

Table 1: Example of SAR data for a hypothetical series of this compound analogs.

The insights gained from the SAR are then used to guide the design of new analogs with improved potency, selectivity, and drug-like properties. This iterative process of design, synthesis, and testing is the core of lead optimization.

Mechanism of Action: Targeting the CDK/Cyclin-Mediated Cell Cycle

The primary mechanism of action for these compounds is the inhibition of CDK activity, leading to cell cycle arrest and subsequent apoptosis in cancer cells.

As depicted in the diagram, growth factor signaling leads to the activation of CDK4/6-Cyclin D complexes, which phosphorylate and inactivate the retinoblastoma (Rb) protein. This releases the transcription factor E2F, which drives the expression of genes required for S-phase entry, including Cyclin E. The subsequent formation of the CDK2-Cyclin E complex is the key driver of the G1/S transition. By inhibiting CDK2, the this compound analogs prevent the phosphorylation of key substrates, leading to a block in the cell cycle at the G1/S checkpoint and ultimately inducing apoptosis in cancer cells.

Analytical and Characterization Workflow

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of all synthesized compounds. A standard workflow includes a combination of chromatographic and spectroscopic techniques.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compounds. A typical method would involve a reverse-phase C18 column with a gradient elution of water and acetonitrile containing a small amount of an acid (e.g., 0.1% formic acid). Purity is determined by integrating the peak area of the main component.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure. For the this compound core, characteristic signals for the aromatic protons and the amine protons would be expected.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, which confirms its elemental composition.

-

Elemental Analysis: Provides the percentage composition of elements (C, H, N) in the compound, offering further confirmation of its empirical formula.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel CDK inhibitors. The synthetic strategies outlined in this guide provide a clear path to the synthesis of the core and its analogs. The described biological evaluation workflow enables the identification of potent and cell-active compounds. Future work in this area should focus on optimizing the lead compounds for improved pharmacokinetic properties, conducting in vivo efficacy studies in relevant cancer models, and further elucidating the detailed mechanism of action and potential off-target effects. The iterative process of design, synthesis, and biological testing will be crucial in advancing these promising compounds towards clinical development.

References

-

Maleki, F., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 37-61. Available from: [Link]

-

Tadesse, S., et al. (2019). Targeting CDK2 in cancer: challenges and opportunities for therapy. Drug Discovery Today, 24(8), 1503-1512. Available from: [Link]

-

Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2946. Available from: [Link]

-

Shaikh, A., et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(3), 44-48. Available from: [Link]

-

Kim, H., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(3), 2098–2108. Available from: [Link]

-

El-Araby, M., et al. (2021). Cyclin-dependent kinase-2 as a target for cancer therapy: progress in the development of CDK2 inhibitors as anti-cancer agents. Archiv der Pharmazie, 354(10), 2100142. Available from: [Link]

-

Pellarin, I., et al. (2021). Cyclin-dependent protein kinases and cell cycle regulation in biology and disease. Signal Transduction and Targeted Therapy, 6(1), 1-18. Available from: [Link]

-

Creative Diagnostics. (n.d.). CDK Signaling Pathway. Available from: [Link]

-

Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. Available from: [Link]

-

BPS Bioscience. (n.d.). Chemi-Verse™ CDK2/CyclinE1 Kinase Assay Kit. Available from: [Link]

-

Reaction Biology. (n.d.). CDK2/cyclin E Kinase Assay Service. Available from: [Link]

-

Wiley-VCH. (2007). Supporting Information. Available from: [Link]

-

Rakib, E. M., et al. (2011). STUDIES ON THE REDUCTION OF THE NITRO GROUP IN 4-NITROINDAZOLES BY ANHYDROUS SnCl2 IN DIFFERENT ALCOHOLS. Synthetic Communications, 41(7), 999-1005. Available from: [Link]

-

ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Available from: [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]

-

NCBI Bookshelf. (2013). Cell Viability Assays. In Assay Guidance Manual. Available from: [Link]

-

ResearchGate. (2016). 13 C NMR of indazoles. Available from: [Link]

-

PubChem. (n.d.). 1H-Indazole. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 2. Reduction of 3-nitrophtalic anhydride with SnCl 2 in various alcohols. Retrieved from [Link]

-

Wang, C., et al. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry, 7, 589. Available from: [Link]

-

ResearchGate. (2020). Comprehensive analytical characteristics of N-(adamantan-1-yl)-1- (cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA). Available from: [Link]

-

Howard, R. M., et al. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Communications Chemistry, 7(1), 1-10. Available from: [Link]

-

ResearchGate. (2025). Hydrogenation and hydrogenolysis of nitro-, nitroso-, azo-, azoxy- and other nitrogen-containing compounds on palladium. Available from: [Link]

-

ResearchGate. (n.d.). Hydrogenation of p-NDA to the corresponding amine. Retrieved from [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. atcc.org [atcc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Cdk2/Cyclin E Kinase Enzyme Activity Assay Kit [discoverx.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. promega.com [promega.com]

- 13. HTScan® CDK2/CycA Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 14. reactionbiology.com [reactionbiology.com]

- 15. researchhub.com [researchhub.com]

- 16. clyte.tech [clyte.tech]

In Silico Modeling of 1H-Indazole-3,5-diamine Interactions: A Technical Guide for Drug Discovery Professionals

Abstract: This technical guide provides a comprehensive framework for the in silico analysis of 1H-Indazole-3,5-diamine, a heterocyclic scaffold of significant interest in medicinal chemistry. We detail a validated, step-by-step computational workflow designed for researchers, scientists, and drug development professionals. The guide moves from foundational ligand and target preparation to advanced simulation and property prediction. Core methodologies covered include molecular docking for binding pose prediction, molecular dynamics for assessing complex stability, and ADMET profiling for evaluating drug-likeness. By integrating these powerful computational tools, this guide aims to empower research teams to rationally design novel therapeutics, optimize lead compounds, and accelerate the drug discovery pipeline. Each section emphasizes the scientific rationale behind the protocols, ensuring a blend of theoretical understanding and practical application.

Introduction to this compound

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1][2] Specifically, derivatives of 1H-Indazole-3-amine have been identified as effective hinge-binding fragments in kinase inhibitors, highlighting their therapeutic potential.[3] this compound, the subject of this guide, represents a key starting point for the synthesis of novel derivatives.[2]

In silico modeling offers a cost- and time-efficient strategy to explore the potential interactions of this compound and its derivatives.[4] By simulating molecular interactions computationally, researchers can prioritize compounds for synthesis, predict potential efficacy and safety issues, and gain deep mechanistic insights before committing to expensive and time-consuming experimental assays.[4][5]

Chemical Structure and Physicochemical Properties

Understanding the fundamental properties of this compound is the first step in any computational analysis. These descriptors influence its behavior in biological systems and how it is parameterized in simulation software.

| Property | Value | Source |

| CAS Number | 19335-14-9 | [6][7] |

| Molecular Formula | C₇H₈N₄ | [6] |

| Molecular Weight | 148.17 g/mol | [6] |

| PubChem CID | 17723727 | [6] |

| IUPAC Name | This compound | [6] |

Therapeutic Relevance and Rationale for In Silico Modeling

The indazole scaffold is a core component in numerous marketed drugs and clinical candidates.[8] Derivatives have been successfully developed as potent inhibitors for targets like Fibroblast Growth Factor Receptor (FGFR), which is critical in cancer progression.[9][10] Given that 1H-indazole-3-amine derivatives have shown potent inhibitory effects against various cancer cell lines[3][11], this compound serves as a valuable starting fragment for designing novel inhibitors against a range of therapeutic targets, such as kinases and histone deacetylases (HDACs).[12]

The rationale for using an in silico approach is compelling:

-

Target Identification: Computational methods can screen the molecule against libraries of protein structures to identify potential biological targets.

-

Binding Mode Analysis: Molecular docking predicts how the compound orients itself within a protein's active site, revealing key interactions that drive binding affinity.[13]

-

Stability Assessment: Molecular dynamics simulations validate the stability of these interactions over time, providing a more realistic view of the binding event than static docking models.[5][14]

-

Lead Optimization: In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions flag potential liabilities early, guiding the design of derivatives with improved drug-like properties.[4][15]

The Integrated In Silico Workflow

Caption: The overall in silico drug discovery workflow.

Part 1: Ligand and Target Preparation

The principle of "garbage in, garbage out" is paramount in computational chemistry. The accuracy of any simulation is fundamentally dependent on the quality of the initial structures of both the ligand (this compound) and its protein target.

Ligand Preparation Protocol

-

Step 1: Obtain 2D Structure: Draw the molecule in a chemical sketcher or obtain its SMILES string from a database like PubChem.

-

Step 2: Convert to 3D: Use a program like Open Babel to convert the 2D representation into a 3D structure.

-

Step 3: Assign Protonation State: At physiological pH (7.4), the amine groups will be protonated. This is a critical step as it dictates the molecule's ability to form hydrogen bonds.

-

Step 4: Energy Minimization: Perform an energy minimization using a suitable force field (e.g., MMFF94) to relieve any steric strain and arrive at a low-energy, stable conformation. This is the structure that will be used for docking.

Target Identification and Preparation

For this guide, we will hypothesize a common target for indazole derivatives: a protein kinase. Let's select a representative structure from the Protein Data Bank (PDB).

-

Step 1: Target Selection: Based on literature, identify a relevant protein target. For instance, Fibroblast Growth Factor Receptor 1 (FGFR1) is a known target for indazole derivatives.[2][9]

-

Step 2: PDB Structure Download: Download the crystal structure from the RCSB PDB database (e.g., PDB ID: 4V04).

-

Step 3: Protein Cleaning: This is the most critical step for ensuring a trustworthy simulation.

-

Remove Non-essential Molecules: Delete all water molecules, co-solvents, and any co-crystallized ligands from the PDB file.[16]

-

Handle Missing Residues/Atoms: Some crystal structures have missing loops or side chains. These must be modeled in using tools like Modeller or the functionalities within Schrödinger Maestro or Chimera.

-

Add Hydrogens: Crystal structures typically do not include hydrogen atoms. Add them according to the standard protonation states of the amino acid residues at physiological pH.[16]

-

-

Step 4: Final Structure Preparation: The prepared protein is now ready for the next stage.

Part 2: Core Simulation Methodologies

With prepared ligand and receptor files, we can proceed to the core predictive simulations.

Molecular Docking: Predicting Binding Interactions

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5] It uses search algorithms to explore possible binding poses and scoring functions to estimate the binding affinity for each pose.[17]

Caption: A streamlined workflow for molecular docking using AutoDock Vina.

Experimental Protocol: Molecular Docking with AutoDock Vina

-

Step 1: File Conversion: Convert the prepared ligand and receptor PDB files to the PDBQT format using AutoDock Tools. This format includes atomic charges and atom type definitions required by Vina.

-

Step 2: Define the Grid Box: The grid box defines the three-dimensional space where the docking algorithm will search for binding poses.[16]

-

Causality: The box should be centered on the known active site of the protein and be large enough to allow the ligand full rotational and translational freedom within that site. A box that is too small may prevent the true binding pose from being found, while one that is too large will needlessly increase computation time.

-

-

Step 3: Configure and Run Vina: Create a configuration file specifying the paths to the receptor and ligand, the center and dimensions of the grid box, and the name of the output file. Execute the Vina program from the command line.[13]

-

Step 4: Analyze the Results: Vina will output a set of binding poses, ranked by their predicted binding affinity in kcal/mol.[13]

-

Trustworthiness: The top-ranked pose is the most probable binding mode. This pose should be visually inspected using software like PyMOL or UCSF Chimera. Key interactions (hydrogen bonds, pi-stacking, hydrophobic contacts) should be analyzed to see if they are chemically sensible. A good docking result will show the ligand making several favorable, low-energy contacts with the protein.

-

Molecular Dynamics: Assessing Complex Stability

While docking provides a static snapshot, Molecular Dynamics (MD) simulations provide a movie. MD simulates the movements of atoms in the protein-ligand complex over time, offering powerful insights into the stability and dynamics of the predicted binding pose.[5][14]

Experimental Protocol: MD Simulation with GROMACS

The GROMACS suite is a powerful open-source tool for performing MD simulations.[18][19] The process involves several equilibration steps before the final "production" run.

Caption: The standard workflow for a GROMACS Molecular Dynamics simulation.

-

Step 1: System Preparation: Start with the top-ranked docked complex. Generate a topology for the ligand using a server like CGenFF, which provides parameters compatible with the CHARMM force field commonly used for proteins.[18][20] Merge the protein and ligand topologies.

-

Step 2: Solvation and Ionization: Place the complex in a box of water molecules to simulate the cellular environment. Then, add ions (e.g., Na+ or Cl-) to neutralize the system's net charge, which is a requirement for many simulation algorithms.[18]

-

Step 3: Energy Minimization: Minimize the energy of the entire solvated system to relax the structure.

-

Step 4: Equilibration (NVT and NPT): This is a two-stage process to bring the system to the desired temperature and pressure.[18][21]

-

NVT (Constant Volume): The system is heated to the target temperature (e.g., 300 K) while keeping the volume constant.

-

NPT (Constant Pressure): The system is brought to the target pressure (e.g., 1 bar) while maintaining the target temperature.

-

Causality & Trustworthiness: These steps are crucial for creating a stable and realistic starting point for the production simulation. Successful equilibration is verified by monitoring the temperature and pressure plots; they should plateau and remain stable around the target values.

-

-

Step 5: Production MD: Run the simulation for a significant period (e.g., 50-100 nanoseconds) to collect data on the system's behavior.

-

Step 6: Trajectory Analysis: Analyze the output trajectory to assess stability.

-

Root Mean Square Deviation (RMSD): A plot of RMSD over time for the ligand and protein backbone. A stable, converging RMSD plot indicates the complex is not drifting or undergoing major conformational changes, suggesting a stable binding mode.

-

Root Mean Square Fluctuation (RMSF): This shows the fluctuation of individual amino acid residues. High fluctuations in the binding site could indicate instability.

-

Hydrogen Bond Analysis: Track the formation and breaking of hydrogen bonds between the ligand and protein over the course of the simulation. Persistent hydrogen bonds confirm key interactions predicted by docking.

-

Part 3: ADMET Prediction

A compound with excellent binding affinity is useless if it cannot reach its target or is toxic.[15] ADMET prediction is a critical filter in early-stage drug discovery.[4] Numerous web-based tools, such as ADMETlab 2.0 and ADMET-AI, use machine learning models to predict these properties from the molecular structure alone.[22][23]

Protocol: Using a Web-Based ADMET Predictor

-

Input: Navigate to a chosen server (e.g., ADMETlab 2.0).

-

Submit: Input the SMILES string of this compound.

-

Analyze: The server will return predictions for a wide range of properties.

Data Presentation: Predicted ADMET Properties

| Parameter | Category | Predicted Value/Class | Interpretation |

| Human Intestinal Absorption | Absorption | High | Likely to be well-absorbed from the gut. |

| Caco-2 Permeability | Absorption | High | Likely to permeate the intestinal wall. |

| Blood-Brain Barrier (BBB) | Distribution | Low/Non-penetrant | Unlikely to cross into the brain, reducing potential CNS side effects. |

| CYP2D6 Inhibitor | Metabolism | Non-inhibitor | Low risk of drug-drug interactions via this major metabolic enzyme. |

| hERG Inhibition | Toxicity | Low Risk | Low risk of cardiotoxicity. |

| Ames Mutagenicity | Toxicity | Non-mutagenic | Unlikely to be carcinogenic. |

Note: These are hypothetical results for illustrative purposes. Actual predictions must be run on the specific molecule.

Part 4: Integrated Analysis and Future Directions

The true power of in silico modeling comes from synthesizing all the data streams into a cohesive narrative.

-

Connecting the Dots: Does the stable binding pose from MD simulations confirm the key hydrogen bonds predicted by docking? Do the ADMET predictions support the intended route of administration? For example, a molecule predicted to have high intestinal absorption is a good candidate for an oral drug.

-

Guiding Lead Optimization: The model provides a roadmap for improvement. If docking and MD show a specific hydrogen bond is crucial for binding, a chemist can design a derivative that enhances this interaction. If the ADMET profile shows poor solubility, modifications can be made to increase polarity. This iterative cycle of design, predict, and synthesize is the cornerstone of modern drug discovery.[12][24]

Conclusion

This guide has outlined a comprehensive and validated in silico workflow for the analysis of this compound. By following a logical progression from system preparation through molecular docking, molecular dynamics, and ADMET prediction, researchers can generate robust, multi-faceted datasets. This approach not only illuminates the potential therapeutic applications of a molecule but also provides a rational, evidence-based framework for designing next-generation derivatives with enhanced efficacy and safety profiles, ultimately accelerating the path from computational hit to clinical candidate.

References

-

GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks. [Link]

- Rossi, A. R.

-

Lemkul, J. A. Protein-Ligand Complex - MD Tutorials. [Link]

-

Deep Origin. ADMET Predictions - Computational Chemistry Glossary. [Link]

-

Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]

-

Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation. Read the Docs. [Link]

-

Pandiyan, S., et al. (2024). In-silico design of novel potential HDAC inhibitors from indazole derivatives targeting breast cancer through QSAR, molecular docking and pharmacokinetics studies. Computational Biology and Chemistry. [Link]

-

ADMET-AI. [Link]

-

ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

-

Simulations Plus. ADMET Predictor® - Machine Learning- ADMET property prediction. [Link]

-

Giménez-lópez, D., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals. [Link]

-

ADMETlab 2.0. [Link]

-

Alageel, R., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances. [Link]

-

Sabe, V. T., et al. (2019). Integrating Molecular Docking and Molecular Dynamics Simulations. Methods in Molecular Biology. [Link]

-

Molecular Docking Tutorial. [Link]

-

Al-dujaili, A. A. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

-

Kandakatla, N., et al. (2016). In silico studies on new Indazole derivatives as GSK-3β inhibitors. ResearchGate. [Link]

-

Gomaa, M. S., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules. [Link]

-